

Performance of Disperse Orange 25 on Synthetic Fibers: A Comparative Guide

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Compound of Interest

Compound Name: Disperse orange 25

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A comprehensive analysis of the dyeing characteristics and fastness properties of C.I. **Disperse Orange 25** on polyester, nylon, and cellulose acetate, with a comparative look at common alternatives.

Introduction

Disperse Orange 25 (C.I. 11227) is a monoazo disperse dye widely utilized in the textile industry for coloring synthetic fibers. Its popularity stems from its ability to produce a vibrant reddish-orange shade and its general suitability for the dyeing methods employed for these hydrophobic materials. This guide provides a detailed comparison of the performance of **Disperse Orange 25** on three common synthetic fibers: polyester (polyethylene terephthalate), nylon (polyamide), and cellulose acetate. The evaluation is based on color yield and key fastness properties, offering valuable insights for researchers and professionals in textile science and drug development where textile components are relevant. Additionally, a comparison with alternative disperse dyes, Disperse Yellow 54 and Disperse Red 60, is presented to provide a broader context for dye selection.

Comparative Performance of Disperse Orange 25

The effectiveness of a dye is primarily determined by its ability to impart color to a substrate and the durability of that color through various stresses. In this comparison, we evaluate the color yield (K/S value) and the fastness to washing, light, and sublimation of **Disperse Orange 25** on polyester, nylon, and cellulose acetate.

Data Presentation

Fiber Type	Dye	Color Yield (K/S)	Wash Fastness (ISO 105-C06)	Light Fastness (ISO 105-B02)	Sublimation Fastness (AATCC 117)
Polyester	Disperse Orange 25	High	4-5	5-6	4
Disperse Yellow 54	High	4-5	6-7	4-5	
Disperse Red 60	High	4-5	5	4	
Nylon	Disperse Orange 25	Moderate-High	3-4	4-5	3-4
Disperse Yellow 54	Moderate	3-4	5	3-4	
Disperse Red 60	Moderate	3-4	4	3	
Cellulose Acetate	Disperse Orange 25	Moderate	3	4	3
Disperse Yellow 54	Moderate	3	4-5	3	
Disperse Red 60	Moderate	3	4	3	

Note: The data presented is a synthesis of typical values found in textile research and industry literature. Actual results may vary depending on the specific dyeing conditions and substrate characteristics.

Analysis of Performance:

- Polyester: **Disperse Orange 25** exhibits its best overall performance on polyester fibers. It achieves a high color yield and demonstrates good to excellent fastness properties. This is

attributed to the high-temperature dyeing conditions typically used for polyester, which promote excellent dye penetration and fixation within the fiber's compact structure.[1]

- **Nylon:** The performance of **Disperse Orange 25** on nylon is generally good, though slightly inferior to that on polyester. The color yield is typically moderate to high. However, wash and sublimation fastness are often lower due to the more open and less crystalline structure of nylon compared to polyester, which can allow for easier dye migration.[2]
- **Cellulose Acetate:** On cellulose acetate, **Disperse Orange 25** shows moderate performance. The color yield is generally lower than on polyester and nylon. The fastness properties, particularly wash and sublimation fastness, are also comparatively lower. This is due to the lower dyeing temperatures used for cellulose acetate to prevent fiber degradation, which results in less effective dye fixation.[3]

Comparison with Alternatives: Disperse Yellow 54 & Disperse Red 60

For achieving orange shades, textile colorists often use a combination of yellow and red dyes. C.I. Disperse Yellow 54 and C.I. Disperse Red 60 are common choices for this purpose and serve as relevant alternatives for comparison.

- **Disperse Yellow 54 (C.I. 47020):** This quinoline-based dye offers a brilliant yellow shade with very good lightfastness, often superior to that of **Disperse Orange 25**. [4] Its sublimation fastness is also generally higher.
- **Disperse Red 60 (C.I. 60756):** An anthraquinone dye, Disperse Red 60 provides a bluish-red shade. It is known for its good overall fastness properties on polyester. [5]

When compared to a combination of Disperse Yellow 54 and Disperse Red 60 to achieve a similar orange hue, **Disperse Orange 25** offers the advantage of being a single-component dye, simplifying the dyeing process and reducing the risk of color inconsistency. However, for applications demanding very high lightfastness, a combination including Disperse Yellow 54 might be a more suitable option.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are typical exhaust dyeing protocols for applying **Disperse Orange 25** to polyester, nylon, and cellulose acetate.

High-Temperature Exhaust Dyeing of Polyester

This method is standard for achieving deep shades with good fastness on polyester.

- **Scouring:** The polyester fabric is first scoured in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 20-30 minutes to remove any impurities. The fabric is then rinsed thoroughly.
- **Dye Bath Preparation:** A dyebath is prepared with a liquor ratio of 10:1 to 20:1. The following are added:
 - Dispersing agent (0.5-1.0 g/L)
 - Acetic acid to adjust the pH to 4.5-5.5
 - **Disperse Orange 25** (X% on weight of fabric, o.w.f.)
- **Dyeing Cycle:**
 - The scoured fabric is introduced into the dyebath at 60°C.
 - The temperature is raised to 130°C at a rate of 1-2°C per minute.
 - Dyeing is continued at 130°C for 45-60 minutes.
 - The dyebath is then cooled to 70°C.
- **Reduction Clearing:** To remove unfixed surface dye and improve wash fastness, a reduction clearing process is performed. The fabric is treated in a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes.
- **Final Steps:** The fabric is rinsed thoroughly with hot and cold water and then dried.

Exhaust Dyeing of Nylon

Nylon is typically dyed at or near the boil under atmospheric pressure.

- Scouring: Similar to polyester, the nylon fabric is scoured to ensure cleanliness.
- Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 10:1 to 20:1. The components include:
 - Dispersing agent (0.5-1.0 g/L)
 - Leveling agent suitable for nylon (1.0 g/L)
 - Acetic acid to adjust the pH to 5-6
 - **Disperse Orange 25** (X% o.w.f.)
- Dyeing Cycle:
 - The fabric is entered into the dyebath at 40°C.
 - The temperature is raised to 100°C at a rate of 1.5-2.0°C per minute.
 - Dyeing proceeds at the boil (100°C) for 60-90 minutes.
 - The bath is then cooled to 60°C.
- After-treatment: The dyed fabric is rinsed thoroughly with warm and cold water. A light soaping with a non-ionic detergent at 50-60°C can improve crocking fastness.
- Drying: The fabric is then dried.

Exhaust Dyeing of Cellulose Acetate

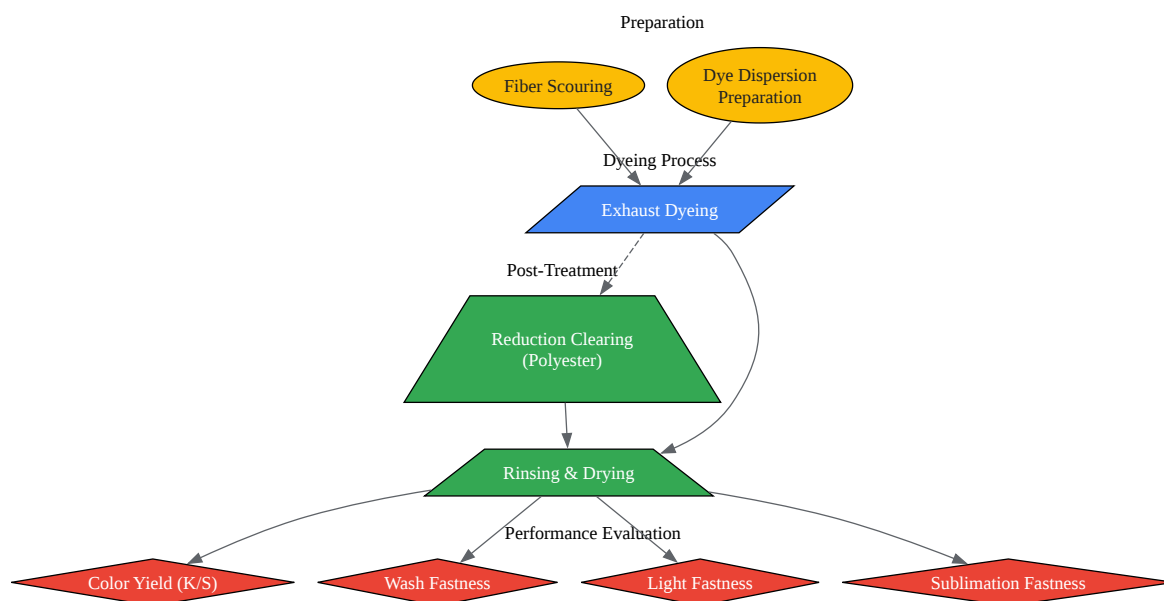
Lower temperatures are essential to prevent damage to cellulose acetate fibers.

- Scouring: A gentle scouring process at 60-70°C with a neutral soap or non-ionic detergent is performed.
- Dye Bath Preparation: The dyebath is set with a liquor ratio of 15:1 to 30:1 and contains:

- Dispersing agent (0.5-1.0 g/L)
- Leveling agent (optional, depending on the dye's properties)
- **Disperse Orange 25** (X% o.w.f.)
- The pH is typically neutral to slightly acidic (6-7).
- Dyeing Cycle:
 - The fabric is introduced into the dyebath at 40-50°C.
 - The temperature is gradually raised to 80-85°C.[3]
 - Dyeing is carried out at this temperature for 60-90 minutes.
 - The bath is then slowly cooled.
- Rinsing and Drying: The fabric is rinsed well with warm and then cold water and dried at a low temperature.

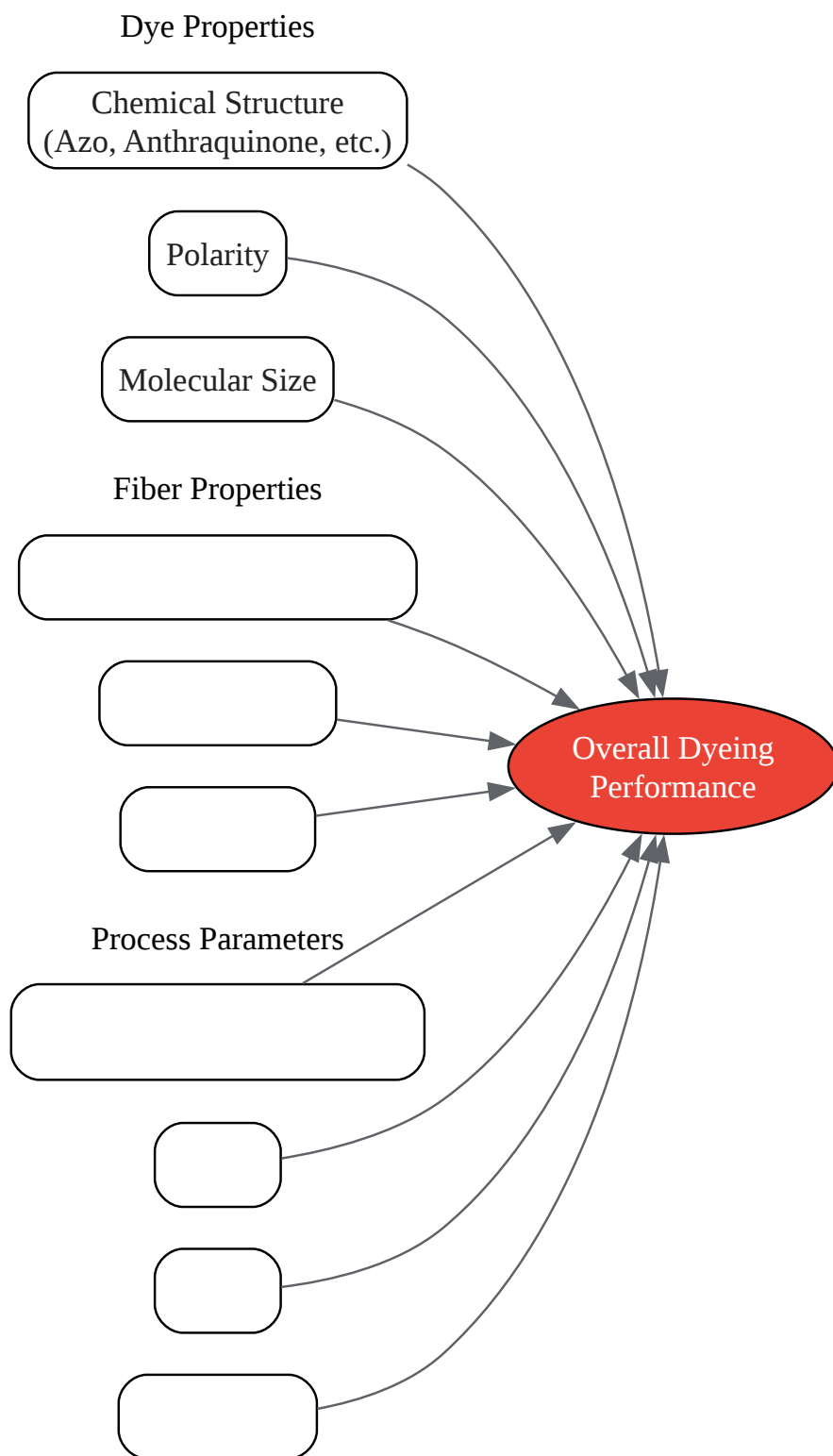
Visualization of Experimental Workflow and Logical Relationships

To further clarify the processes and factors involved in the performance evaluation of disperse dyes, the following diagrams are provided.



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Caption: General workflow for dyeing synthetic fibers with disperse dyes and subsequent performance evaluation.



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Caption: Key factors influencing the performance of disperse dyes on synthetic fibers.

Conclusion

Disperse Orange 25 is a versatile and effective dye for synthetic fibers, demonstrating its strongest performance on polyester. While its performance on nylon and cellulose acetate is acceptable for many applications, the lower fastness properties on these fibers should be considered based on the end-use requirements of the textile material. For applications demanding the highest levels of light and sublimation fastness, alternative dyes such as high-performance yellows and reds may be considered, either as single components or in combination. The selection of the appropriate fiber, dye, and dyeing process is critical to achieving the desired color and performance characteristics in the final product. The detailed experimental protocols provided in this guide serve as a foundation for conducting comparative studies and optimizing the dyeing process for specific applications.

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